Myristoleic acid

説明

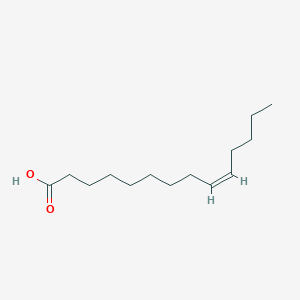

Myristoleic acid, also known as 9-tetradecenoic acid, is an omega-5 fatty acid. It is biosynthesized from myristic acid by the enzyme Stearoyl-CoA desaturase-1. This compound is relatively rare in nature and is primarily found in the seed oil of plants belonging to the Myristicaceae family, where it can constitute up to 30% of the oil in some species . This compound is also a constituent of Serenoa repens (Saw palmetto) and has shown activity against LNCaP prostate-cancer cells .

準備方法

合成経路と反応条件: ミリストレイン酸は、ステアロイルCoAデサチュラーゼ-1酵素を用いたミリスチン酸の脱飽和によって合成することができます 。別の方法としては、脂肪酸ミセルの調製があり、ミリストレイン酸を1:1のモル比で水酸化ナトリウム溶液に溶解する方法があります 。次に、溶液をボルテックス処理して脂肪酸を完全に分散させます。

工業生産方法: ミリストレイン酸の工業生産は、通常、ニクズク科植物の種子油などの天然源からの抽出によって行われます。油は、けん化などの処理を行い、その後酸性化することで脂肪酸を単離します .

反応の種類:

酸化: ミリストレイン酸は酸化反応を起こし、様々な酸化誘導体を生成します。

還元: ミリストレイン酸の還元により、ミリスチルアルコールを生成できます。

置換: ミリストレイン酸は、特に二重結合において置換反応に関与することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムやオゾンなどがあります。

還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

置換: ハロゲン化反応は、臭素などのハロゲンを用いて行うことができます。

主要な生成物:

酸化: エポキシドやヒドロキシル化生成物などの酸化誘導体。

還元: ミリスチルアルコール。

置換: ハロゲン化ミリストレイン酸誘導体。

4. 科学研究への応用

ミリストレイン酸は、科学研究において幅広い用途があります:

化学: 様々な化学化合物の合成における前駆体として使用されています。

生物学: ミリストレイン酸は、ヒト前立腺LNCaP細胞においてアポトーシスと壊死を誘導することが示されています.

医学: 前立腺癌に対する潜在的な治療効果や、褐色脂肪組織の活性化による肥満の抑制における役割が研究されています.

産業: ミリストレイン酸は、界面活性剤や乳化剤の製造に使用されています。

科学的研究の応用

Antitumor Properties

Research Findings:

Myristoleic acid has been identified as a promising agent against certain types of cancer, particularly prostate cancer. Studies indicate that it exhibits cytotoxic effects on tumor cells, leading to reduced cell viability and proliferation. In vitro studies have shown that this compound can induce apoptosis in prostate cancer cells, suggesting its potential as an antitumor agent .

Case Study:

In a study involving prostate cancer cell lines, treatment with this compound resulted in significant apoptosis compared to control groups. Further investigations are required to elucidate the precise mechanisms through which this compound exerts its antitumor effects.

Metabolic Health

Nonalcoholic Fatty Liver Disease (NAFLD):

this compound has shown protective effects against NAFLD. In animal models fed a high-fat diet, supplementation with this compound led to reductions in body weight, triglycerides, and cholesterol levels. It also reversed hepatocyte ballooning and degeneration .

Obesity and Adiposity:

Recent research indicates that this compound produced by gut microbiota can activate brown adipose tissue (BAT) and promote beige fat formation, thereby reducing adiposity. This discovery highlights the role of this compound in metabolic regulation and potential applications in obesity management .

Bone Health

Osteoporosis Treatment:

this compound has demonstrated the ability to prevent bone loss in experimental models by inhibiting osteoclast formation and differentiation. Its action appears to involve the inhibition of specific kinases involved in osteoclast cytoskeleton rearrangement . This suggests its potential as a therapeutic candidate for osteoporosis.

Dermatological Applications

Acne Treatment:

this compound may serve as an effective treatment for acne vulgaris by inhibiting the growth of Cutibacterium acnes, the bacterium associated with acne. It disrupts biofilm formation and reduces bacterial virulence factors, indicating its potential use in topical formulations for acne treatment .

Hair Growth Stimulation:

In studies using hamster flank organ models, this compound promoted hair growth by activating the Wnt signaling pathway in dermal papilla cells. This suggests its application in treating hair loss conditions such as androgenetic alopecia .

Antibacterial Activity

Mechanisms of Action:

this compound exhibits antibacterial properties against various pathogens, including Staphylococcus aureus and Neisseria gonorrhoeae. It acts by disrupting bacterial cell membranes and inhibiting growth without causing irritation . This positions this compound as a candidate for developing new antibacterial agents.

Summary Table of Applications

作用機序

ミリストレイン酸は、様々な分子標的や経路を通じてその効果を発揮します:

アポトーシスの誘導: カスパーゼやその他のアポトーシス経路を活性化することで、癌細胞においてアポトーシスを誘導します.

褐色脂肪組織の活性化: エンテロコッカスによって産生されるミリストレイン酸は、褐色脂肪組織を活性化し、ベージュ脂肪の形成を促進することで、肥満を抑制することが示されています.

類似化合物:

ミリスチン酸: ミリストレイン酸が生合成される飽和脂肪酸。

オレイン酸: 二重結合の位置が異なるが、構造が類似したオメガ-9脂肪酸。

ミリスチルミリストレート: ミリストレイン酸とエステルを形成し、抗炎症作用を持つ。

独自性: ミリストレイン酸は、オメガ-5分類と、前立腺癌細胞におけるアポトーシスの誘導や褐色脂肪組織の活性化による肥満の抑制など、特定の生物学的活性を持つ点が特徴です .

類似化合物との比較

Myristic Acid: A saturated fatty acid from which myristoleic acid is biosynthesized.

Oleic Acid: An omega-9 fatty acid with a similar structure but differing in the position of the double bond.

Cetyl Myristoleate: An ester of this compound with anti-inflammatory properties.

Uniqueness: this compound is unique due to its omega-5 classification and its specific biological activities, such as inducing apoptosis in prostate cancer cells and reducing obesity through brown adipose tissue activation .

生物活性

Myristoleic acid, a monounsaturated fatty acid, is gaining attention for its various biological activities. This article provides a comprehensive overview of its effects, including its antimicrobial properties, influence on lipid metabolism, potential role in cancer treatment, and other health benefits.

Chemical Structure and Properties

This compound (C14:1) is characterized by a 14-carbon chain with one double bond located at the ninth carbon from the methyl end. This structural configuration contributes to its unique biological properties.

Antimicrobial Activity

This compound exhibits significant antibiofilm activity , particularly against Cutibacterium acnes and Staphylococcus aureus . A study demonstrated that this compound inhibited biofilm formation by C. acnes at a remarkably low concentration of 1 µg/ml, showcasing its potential as a therapeutic agent for acne and related skin disorders . Furthermore, it has been shown to enhance the efficacy of aminoglycoside antibiotics against resistant strains of S. aureus, indicating its role as an antibiotic adjuvant .

Table 1: Antimicrobial Efficacy of this compound

| Bacteria | Minimum Inhibitory Concentration (MIC) | Effect on Biofilm Formation |

|---|---|---|

| Cutibacterium acnes | 1 µg/ml | Inhibition |

| Staphylococcus aureus | 100-200 µg/ml | Inhibition |

Lipid Metabolism and Cardiovascular Health

Research indicates that this compound may influence lipid profiles positively. A comparative study found that diets enriched with myristic acid (a saturated fatty acid) raised LDL cholesterol levels more than those with oleic acid, while this compound showed a favorable increase in HDL cholesterol . These findings suggest that this compound could play a role in managing cholesterol levels and promoting cardiovascular health.

Anti-Cancer Properties

This compound has been identified as a cytotoxic component in extracts used for treating prostate conditions. In vitro studies have shown that it induces apoptosis in LNCaP prostate cancer cells, suggesting its potential as an antitumor agent . The mechanism appears to involve both apoptotic and necrotic pathways, warranting further investigation into its therapeutic applications in oncology.

Effects on Bone Health

Animal studies reveal that this compound administration significantly prevents bone loss and osteoclast formation. It inhibits the kinase activity of Src, which is crucial for osteoclast cytoskeleton rearrangement, thereby suggesting its potential for treating osteoporosis .

Table 2: Effects of this compound on Bone Health

| Parameter | Effect |

|---|---|

| Osteoclast Formation | Inhibition |

| Bone Loss | Prevention |

| Src Kinase Activity | Suppression |

Role in Metabolic Disorders

This compound has shown promise in combating metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) . Supplementation in high-fat diet models led to reduced body weight, triglycerides, and cholesterol levels while reversing hepatocyte ballooning . This suggests that this compound may serve as a therapeutic option for managing obesity and associated liver diseases.

Skin and Hair Disorders

In dermatological applications, this compound has been effective in inhibiting the growth of C. acnes and could potentially be used topically for treating acne and androgenic alopecia by activating the Wnt signaling pathway, promoting hair follicle regeneration .

特性

IUPAC Name |

(Z)-tetradec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-6H,2-4,7-13H2,1H3,(H,15,16)/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWVWXASSLXJHU-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041568 | |

| Record name | 9-Tetradecenoic acid, (9Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Tetradecenoic acid, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Myristoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

544-64-9 | |

| Record name | Myristoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Tetradecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Tetradecenoic acid, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Tetradecenoic acid, (9Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-tetradec-9-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTOLEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF23WGD123 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Myristoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。